3-Isoadenosine

Description

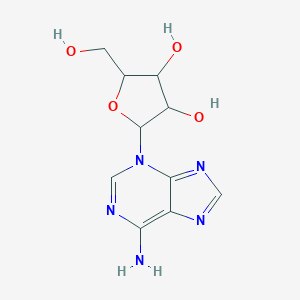

Structure

2D Structure

3D Structure

Properties

CAS No. |

14365-78-7 |

|---|---|

Molecular Formula |

C10H13N5O4 |

Molecular Weight |

267.24 g/mol |

IUPAC Name |

2-(hydroxymethyl)-5-(6-imino-7H-purin-3-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-5)15(3-14-8)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10-11,16-18H,1H2,(H,12,13) |

InChI Key |

FFFOEHXFKAPYEF-UHFFFAOYSA-N |

SMILES |

C1=NC2=C(N1)C(=N)N=CN2C3C(C(C(O3)CO)O)O |

Isomeric SMILES |

C1=NC2=C(N=CN(C2=N1)C3C(C(C(O3)CO)O)O)N |

Canonical SMILES |

C1=NC2=C(N=CN(C2=N1)C3C(C(C(O3)CO)O)O)N |

Synonyms |

2-(6-aminopurin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 3 Isoadenosine

Methodologies for 3-Isoadenosine Nucleoside Synthesis

The synthesis of this compound presents unique challenges due to the preferential formation of the thermodynamically more stable N9-glycosylated isomer, adenosine (B11128). researchgate.netresearchgate.net Consequently, synthetic strategies often rely on kinetically controlled reactions and specific protecting group methodologies to achieve the desired N3-glycosylation.

Regioselective Glycosylation Approaches for Purine (B94841) Nucleosides

The regioselectivity of glycosylation in purine synthesis is a critical factor. Direct glycosylation of adenine (B156593) or its derivatives often leads to a mixture of isomers, with the N9 and sometimes N7 substituted products being major. researchgate.netresearchgate.net However, under certain conditions, the N3-glycosylated product can be favored as the kinetic product.

One established method involves the reaction of a protected adenine derivative with a glycosyl halide. For instance, the use of N6-benzoyladenine and its chloromercuri salt with glycosyl halides can initially form the 3-glycosyl derivative, which then rapidly rearranges to the more stable 9-glycosyl product in the presence of acidic catalysts. researchgate.net

Another approach utilizes the "silyl method," where both the purine base and the sugar are silylated before condensation. researchgate.net While this method typically favors the formation of the N7 and subsequently the N9 isomer with unprotected adenine, the use of N6-acyl-adenine derivatives under silylating conditions can lead to the formation of 1-(β-D-ribofuranosyl)adenine as a kinetic product. researchgate.net

Furthermore, the choice of protecting groups on the purine base can direct the glycosylation to the N3 position. The use of a bulky 2,3-dicyclohexylsuccinimide (Cy2SI) protecting group has been shown to promote high regioselectivity for N3-glycosylation of purines. rsc.org This strategy offers the advantage of being stable to conditions that remove other base-labile protecting groups. rsc.org

Transglycosylation reactions, where a pre-formed nucleoside is treated with an acid catalyst, can also be employed. researchgate.net While the equilibrium generally favors the N9 isomer, the 3 -> 9 transglycosylation can be influenced by substituents on the purine ring. researchgate.net

A summary of key regioselective glycosylation strategies is presented in the table below:

| Method | Key Features | Outcome |

| Direct Glycosylation | Reaction of N6-benzoyladenine with glycosyl halides. researchgate.net | Initial formation of the 3-glycosyl derivative, followed by rearrangement to the 9-glycosyl product. researchgate.net |

| Silyl (B83357) Method | Silylation of both purine and sugar components. researchgate.net | With unprotected adenine, favors N7 and N9 isomers. With N6-acyladenine, can yield 1-ribosyladenine. researchgate.net |

| Bulky Protecting Groups | Use of 2,3-dicyclohexylsuccinimide (Cy2SI) on the purine. rsc.org | Promotes high regioselectivity for N3-glycosylation. rsc.org |

| Transglycosylation | Acid-catalyzed rearrangement of a pre-formed nucleoside. researchgate.net | Equilibrium favors the N9 isomer, but can be influenced by substituents. researchgate.net |

Stereochemical Considerations in this compound Synthesis

Achieving the correct stereochemistry at the anomeric carbon (C1' of the ribose) is paramount in nucleoside synthesis. The desired β-anomer is typically obtained through neighboring group participation by a 2'-O-acyl protecting group on the ribose sugar. researchgate.net This involves the formation of an acyloxonium ion intermediate, which directs the incoming purine base to attack from the opposite face, resulting in the β-configuration. researchgate.net

The synthesis of 3-β-D-ribofuranosyladenine has been successfully achieved, highlighting the control over stereochemistry. acs.org The stereochemical outcome of glycosylation reactions is influenced by several factors, including the nature of the reactants, the reaction mechanism, and the conditions employed. numberanalytics.com Strategies to control stereochemistry include the use of chiral auxiliaries, asymmetric catalysis, and stereoselective reactions. numberanalytics.comnumberanalytics.com

In the context of this compound synthesis, ensuring the β-configuration is crucial for its biological activity and structural integrity. The anomeric configuration is typically confirmed using spectroscopic techniques, such as nuclear magnetic resonance (NMR), by analyzing the coupling constants between H1' and H2' protons. pnas.org

Chemical Stability and Rearrangement Pathways of this compound

This compound is the kinetically favored product in some glycosylation reactions but is thermodynamically less stable than its N9-isomer, adenosine. researchgate.net This inherent instability leads to rearrangement pathways, most notably the Dimroth-type rearrangement. pnas.org

The Dimroth rearrangement involves the opening of the imidazole (B134444) ring of the purine, followed by rotation and re-closure to form the more stable N9-substituted isomer. This rearrangement can occur under neutral aqueous conditions and at elevated temperatures. pnas.org This process represents a potential branch-point in prebiotic pathways to purine nucleotides. pnas.org

The stability of the N3-glycosyl bond is a significant consideration in the synthesis and handling of this compound and its derivatives. Mild deprotection methodologies are often required to prevent the facile hydrolytic cleavage of the N3-C1' bond. tandfonline.com The tendency for rearrangement underscores the importance of carefully controlled reaction conditions and purification methods. Carbocation rearrangements, such as hydride and alkyl shifts, are fundamental concepts in organic chemistry that can lead to the formation of more stable products, a principle that also applies to the intermediates in nucleoside synthesis. libretexts.org

Synthetic Pathways for this compound Analogs and Derivatives

The unique structure of this compound has prompted the synthesis of various analogs and derivatives to explore their potential as therapeutic agents and biological probes.

Synthesis of this compound Phosphates and Nucleotides

The synthesis of this compound phosphates and their incorporation into oligonucleotides requires specialized strategies to manage the lability of the N3-glycosidic bond. tandfonline.com Mild protection and deprotection methods are crucial to prevent the hydrolytic cleavage of this bond during the synthesis of dinucleoside monophosphates containing a 2'-deoxy-3-isoadenosine unit. tandfonline.comtandfonline.com

The synthesis of 2'-deoxy-3-isoadenylyl(3'→5')thymidine (3-iso-dApT) and thymidylyl-(3'→5')-2'-deoxy-3-isoadenosine (Tp(3-iso-dA)) has been achieved using a methodology that circumvents this cleavage. tandfonline.com This involves the use of specific protecting groups that can be removed under mild conditions, such as the allyloxycarbonyl group, which can be cleaved by palladium-catalyzed hydrogenolysis. tandfonline.com The synthesis of this compound 5'-phosphate and its subsequent oligomerization on a poly(U) template has also been demonstrated. tandfonline.com

Carbocyclic Analogs of this compound

Carbocyclic nucleoside analogs, where the furanose oxygen is replaced by a methylene (B1212753) group, often exhibit enhanced metabolic stability. The synthesis of carbocyclic analogs of this compound has been pursued to create compounds with potentially improved therapeutic profiles.

One notable example is the synthesis of 2',3'-dideoxy-3-isoadenosine, a structural isomer of the anti-HIV agent 2',3'-dideoxyadenosine. rsc.org The synthesis of this carbocyclic analog provides a unique structural variant for biological evaluation. rsc.org

An in-depth examination of the chemical synthesis and derivatization strategies for this compound reveals a landscape of innovative chemical methodologies. These strategies are pivotal for creating novel analogs with potential therapeutic applications by modifying the core structure of this compound.

3 Dideoxy and Other Sugar-Modified this compound Derivatives

The modification of the sugar moiety in this compound is a key strategy for developing new structural analogs. A notable example is the synthesis of 2',3'-dideoxy-3-isoadenosine, a structural isomer of the anti-HIV agent 2',3'-dideoxyadenosine. researchgate.netlookchem.com The synthesis of this dideoxy analog was a significant development, providing a new compound for biological evaluation. researchgate.netlookchem.comacs.orgacademictree.org

Another critical class of sugar-modified derivatives involves carbocyclic analogs. The rationale for replacing the furanose oxygen with a methylene group is to increase the molecule's stability. nih.gov Standard isoadenosine is susceptible to cleavage of its glycosidic bond under acidic or basic conditions and can rearrange to the natural adenosine. nih.gov The creation of a carbocyclic version, such as carbocyclic iso-neplanocin A, converts the unstable hemiaminal linkage into a more robust tertiary amine, thus preventing this rearrangement and increasing its potential as a stable therapeutic agent. nih.govnih.gov

Other modifications at the sugar ring, such as the introduction of a methyl group at the 3' position, have also been explored in nucleoside chemistry to develop potent anticancer agents. nih.gov These strategies highlight the importance of the sugar component in defining the biological profile of nucleoside analogs.

Table 1: Examples of Sugar-Modified this compound Derivatives

| Derivative Name | Key Structural Modification | Purpose of Modification | Citations |

| 2',3'-Dideoxy-3-isoadenosine | Removal of hydroxyl groups at 2' and 3' positions of the ribose sugar. | To create a structural analog of the known anti-HIV compound, 2',3'-dideoxyadenosine. | researchgate.netlookchem.com |

| Carbocyclic Iso-Neplanocin A | Replacement of the furanose oxygen with a methylene (CH2) group. | To increase stability against glycosidic bond cleavage and prevent rearrangement to adenosine. | nih.govnih.gov |

| 3'-C-Methyl-3-isoadenosine (Hypothetical) | Addition of a methyl group at the 3' position of the sugar. | To explore potential anticancer activity, based on SAR studies of other 3'-C-methyl nucleosides. | nih.gov |

4 Design and Synthesis of Flexible Nucleoside Analogs (Fleximers) and Hybrid Systems

To address the challenge of drug resistance arising from mutations in target enzymes, novel design strategies such as "fleximers" and "hybrid systems" have been developed.

Fleximers are flexible nucleoside analogs where the purine base is "split" into its constituent pyrimidine (B1678525) and imidazole (or pyrazole) rings. rsc.orgumbc.edu This design imparts conformational flexibility, allowing the molecule to adapt to changes in the enzyme's binding site, thereby retaining potency against mutant strains. umbc.edu The Seley-Radtke group has been a pioneer in this area, developing fleximers that show broad-spectrum activity. umbc.eduresearchgate.net The synthesis of these compounds can be achieved through both chemical and enzymatic methods. rsc.org Enzymatic approaches, particularly using E. coli cells that overproduce purine nucleoside phosphorylase (PNP), are often advantageous as they are more environmentally friendly, economical, and yield stereochemically pure products. rsc.org

Hybrid systems represent another innovative approach, where key structural features from different nucleobase scaffolds, such as purine and pyrimidine, are merged. nih.govcas.cz The resulting hybrid nucleoside can be recognized by enzymes that metabolize either purines or pyrimidines. nih.gov This dual recognition capability is a strategic advantage for overcoming resistance mechanisms linked to binding site mutations in a single enzyme. nih.gov The synthesis of the first carbocyclic 7-deazapurine-pyrimidine hybrid nucleoside demonstrates the application of this concept, combining the stability of a carbocyclic sugar with a versatile hybrid base. cas.cz

Table 2: Comparison of Fleximer and Hybrid System Strategies

| Strategy | Core Concept | Primary Goal | Example Application | Citations |

| Fleximers | Splitting the purine base into its two heterocyclic components (e.g., pyrimidine and pyrazole). | To create conformational flexibility to overcome drug resistance from enzyme mutations. | Pyrazole-containing fleximer analogues of 8-aza-7-deaza nucleosides. | rsc.orgumbc.edu |

| Hybrid Systems | Merging structural features of two different nucleobase scaffolds (e.g., purine and pyrimidine). | To enable recognition by multiple, distinct metabolic enzymes, bypassing resistance. | Carbocyclic 7-deazapurine-pyrimidine hybrid nucleoside. | nih.govcas.cz |

5 Protecting Group Strategies in this compound Derivative Synthesis

The synthesis of complex molecules like this compound derivatives is a multi-step process that requires the strategic use of protecting groups. jocpr.com These groups temporarily mask reactive functional groups, such as hydroxyls and amines, to prevent unwanted side reactions and allow for selective chemical transformations at other sites in the molecule. jocpr.comwillingdoncollege.ac.in

In the synthesis of this compound analogs, the hydroxyl groups on the sugar moiety are commonly protected. The primary hydroxyl at the 5' position is the most reactive and can be selectively protected using bulky groups like silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) or trityl ethers. wiley-vch.de Vicinal diols, such as the 2' and 3' hydroxyls, can be protected together using cyclic acetals or ketals, like an isopropylidene group, which is introduced under acidic conditions. willingdoncollege.ac.inwiley-vch.de

The exocyclic amine on the adenine ring also requires protection during certain synthetic steps. While various acyl groups are common, an orthogonal strategy might be employed. nih.gov For instance, the dimethylacetamidine (Dma) group has been used to protect the exocyclic amine of adenine. This group is stable under the mildly basic conditions used to remove other protecting groups but can be removed later with ammonia, allowing for sequential deprotection and reaction at specific sites. nih.gov The choice of a protecting group strategy depends on its stability to subsequent reaction conditions and the ability to be removed selectively under mild conditions. jocpr.com

Table 3: Common Protecting Groups in Nucleoside Synthesis

| Protecting Group | Functional Group Protected | Common Reagents for Introduction | Common Reagents for Removal | Citations |

| tert-Butyldimethylsilyl (TBDMS) | Alcohols (e.g., 5'-OH) | TBDMS-Cl, imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) or acid | wiley-vch.delibretexts.org |

| Isopropylidene (acetonide) | Vicinal diols (e.g., 2',3'-OH) | Acetone, acid catalyst (e.g., H2SO4) | Aqueous acid (e.g., acetic acid) | willingdoncollege.ac.inwiley-vch.de |

| Benzyl (Bn) | Alcohols | Benzyl bromide (BnBr), base (e.g., NaH) | Catalytic hydrogenation (H2, Pd/C) | jocpr.comwiley-vch.de |

| Dimethylacetamidine (Dma) | Exocyclic amines (e.g., N6 of adenine) | N,N-Dimethylacetamide dimethyl acetal | Ammonia in methanol | nih.gov |

Structural Elucidation and Conformational Analysis of 3 Isoadenosine

Crystallographic Characterization of 3-Isoadenosine

Crystallographic studies have been instrumental in providing a definitive, atomic-level depiction of this compound in the solid state. These investigations offer crucial insights into its molecular geometry, tautomeric state, and intermolecular interactions.

Key crystallographic data for this compound are summarized in the table below.

| Parameter | Value |

| Formula | C₁₀H₁₃N₅O₄ |

| Molecular Weight | 267.25 |

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| a (Å) | 13.470 (4) |

| b (Å) | 16.054 (6) |

| c (Å) | 5.141 (2) |

| V (ų) | 1111.8 (7) |

| Z | 4 |

| Calculated Density (g cm⁻³) | 1.596 |

| Data derived from X-ray diffraction studies. nih.gov |

The adenine (B156593) moiety in the crystal structure is nearly planar. A significant feature is the torsional angle of the glycosidic linkage, defined by O(4')-C(1')-N(3)-C(4), which is -161.5°. nih.gov The structure is further stabilized by a three-dimensional hydrogen-bonding network involving all nitrogen and oxygen atoms, with the exceptions of N(3) and O(4'). nih.gov

Spectroscopic Investigations of this compound

Spectroscopic techniques provide valuable information about the structure and electronic properties of this compound in different states, complementing the data obtained from solid-state crystallographic studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. ebsco.com Both ¹H and ¹³C NMR spectra offer characteristic signals that help in confirming the N-3 linkage of the ribose sugar to the adenine base. nih.govpnas.org

Key heteronuclear multiple bond correlations (HMBC) are instrumental in confirming the structure. Specifically, the correlations observed between H-8 and C-5, and H-2 and C-6, as well as the correlations of the anomeric proton H-1' with both C-2 and C-4, unambiguously establish the N-3 glycosidic bond. nih.govpnas.org While detailed NMR data can be complex and sometimes conflicting due to the influence of pH and concentration, two-dimensional NMR techniques like COSY, HSQC, and HMBC provide a definitive assignment of proton and carbon resonances. nih.govpnas.org

A notable difference in the ¹³C NMR spectra between N-9 and N-3 substituted purines is the chemical shift of C-2 and C-8. In N-9 coupled products, the C-2 signal is typically downfield from the C-8 signal. Conversely, in N-3 coupled nucleosides like this compound, the C-8 signal is shifted further downfield than the C-2 signal. acs.org

Ultraviolet (UV) spectrophotometry provides insights into the electronic structure of this compound by measuring the absorption of UV light, which induces electronic transitions within the molecule. drawellanalytical.comtechnologynetworks.com The UV absorption spectrum is influenced by the conjugated π-system of the purine (B94841) ring. The position of the maximum absorption (λmax) is a key characteristic. The electronic structure of this compound, particularly the non-conventional N-3 linkage, affects the distribution of electron density in the purine ring, which in turn influences its UV absorption profile. acs.org

Computational Approaches to this compound Structure

Molecular Modeling of this compound and Adenosine (B11128) Structural Mimicry

Molecular modeling studies have been instrumental in understanding the structural relationship between this compound and its parent nucleoside, adenosine. Although structurally distinct, this compound can act as a substrate for enzymes like adenosine kinase, suggesting it can mimic the conformation of adenosine to a certain degree. nih.gov Computational methods that consider the three-dimensional structure and physicochemical properties of these nucleosides have been employed to quantify their molecular similarities. nih.gov

These modeling techniques have revealed that specific low-energy conformations of this compound exhibit significant structural similarity to adenosine. nih.gov The ability of this compound to adopt a conformation that fits into the active site of adenosine-metabolizing enzymes is a key aspect of its biological activity. nih.govnih.gov The selection of adenosine as the reference compound in these comparative structural analyses is crucial for gaining insights into the biological functions of its analogs. nih.gov

Systematic molecular modeling studies have been applied to various nucleoside analogs to understand their interactions with enzymes. researchgate.net These studies highlight the importance of torsional flexibility, which allows molecules to adopt various conformations to fit within binding pockets. researchgate.net

Table 1: Comparison of Key Structural Features of this compound and Adenosine

| Feature | This compound | Adenosine |

| Glycosidic Bond Attachment | N3 of adenine | N9 of adenine |

| Tautomeric Form (crystal) | 6-NH2 | 6-NH2 |

| Base Planarity | Nearly planar nih.gov | Planar |

| Enzyme Substrate Activity | Substrate for adenosine kinase nih.gov | Endogenous substrate |

Analysis of Glycosidic Linkage Torsion and Conformational Dynamics

The conformation and flexibility of nucleosides are largely determined by the torsion angles around the glycosidic linkage, which connects the sugar moiety to the base. acs.org For this compound, the critical torsional angle of the glycosidic linkage, defined by O(4')-C(1')-N(3)-C(4), was determined to be -161.5 degrees in the crystalline state. nih.gov This specific angle dictates the orientation of the adenine base relative to the ribose sugar.

The study of glycosidic linkage conformation is essential for understanding the three-dimensional structure of nucleosides and their polymers. mpg.de The flexibility of this linkage can be influenced by intra- and intermolecular interactions, such as hydrogen bonds, which can "stiffen" the connection and define the molecule's shape and specificity. mpg.de

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational dynamics of glycosidic linkages. nih.govnih.gov These simulations can reveal the preferred conformations and the energy landscapes associated with the rotation around the φ and ψ torsion angles. nih.gov The accuracy of these theoretical models is crucial for predicting the behavior of such molecules in a biological context. nih.gov Experimental techniques, such as NMR spectroscopy, provide valuable data on transglycosidic proton-proton distances and coupling constants, which are related to the glycosidic torsion angles. nih.govdiva-portal.org

The conformational preferences at the glycosidic linkage can be influenced by the surrounding environment, including solvent effects. nih.gov Therefore, understanding the dynamic nature of this bond is critical for comprehending how this compound interacts with its biological targets. diva-portal.org

Table 2: Glycosidic Linkage Torsion Angle for this compound

| Torsion Angle Definition | Crystal Structure Value |

| O(4')-C(1')-N(3)-C(4) | -161.5° nih.gov |

Theoretical Studies on Hydrogen Bonding Patterns of this compound

Hydrogen bonds are fundamental to the structure and function of biological molecules, including nucleosides. nih.gov In the crystal structure of this compound, a comprehensive three-dimensional hydrogen-bonding network is observed. nih.gov All nitrogen and oxygen atoms, with the exception of the N3 atom of the purine ring and the O4' atom of the ribose ring, participate in this network. nih.gov

Theoretical studies, such as ab initio supermolecular MO-SCF calculations, are employed to investigate the nature and strength of hydrogen bonds in various molecular systems. ias.ac.in These studies can identify the most probable hydrogen-bonding structures and their relative stabilities. ias.ac.in For nucleoside analogs, understanding the hydrogen bonding patterns is crucial as these interactions play a key role in protein-ligand binding affinity and selectivity. nih.gov

The N-oxide group, which shares some electronic characteristics with the N→O bond in N-oxides, is known to be a proton acceptor and can form different hydrogen bonding patterns. mdpi.com In this compound, the specific arrangement of hydrogen bond donors and acceptors on both the base and the sugar moieties dictates its interaction with water and biological macromolecules. The fact that N3 is involved in the glycosidic bond means it does not participate in the hydrogen bonding that is characteristic of adenosine's Watson-Crick face. nih.govwindows.net

Computational models can predict the strength and geometry of hydrogen bonds, identifying the most frequent and stable patterns. nih.gov For instance, N-H⋯O interactions are a common and significant type of hydrogen bond in biological complexes. nih.gov The analysis of these patterns in this compound is essential for a complete understanding of its structural and functional properties.

Enzymatic Interactions and Cellular Metabolism of 3 Isoadenosine

Substrate and Inhibitor Properties of 3-Isoadenosine for Purine-Metabolizing Enzymes

There is no available data to confirm whether this compound acts as a substrate or an inhibitor for key purine-metabolizing enzymes.

Interactions with Adenosine (B11128) Deaminase

No studies detailing the interaction between this compound and Adenosine Deaminase (ADA) were found. It is unknown if this compound is deaminated by ADA or if it can inhibit the enzyme's activity towards its natural substrates like adenosine.

Phosphorylation by Nucleoside Kinases and Formation of 3-Iso-Nucleotides

It is not documented whether this compound can be phosphorylated by cellular nucleoside kinases, such as adenosine kinase, to form its corresponding monophosphate (3-iso-AMP), diphosphate (B83284) (3-iso-ADP), or triphosphate (3-iso-ATP) derivatives.

Resistance to Nucleotidases and Hydrolases

The metabolic stability of this compound and its potential phosphorylated forms against degradation by cellular nucleotidases and hydrolases has not been reported.

Involvement of this compound in Cellular Metabolic Pathways

There is no information available regarding the involvement or effects of this compound in cellular metabolic pathways.

Purine (B94841) Salvage and De Novo Synthesis Modulation

It is unknown if this compound or its metabolites can influence the purine salvage pathway or modulate the regulation of the de novo purine synthesis pathway.

Regulation of Cellular Metabolism by this compound Phosphates

As the formation of this compound phosphates is not confirmed, there is no information on any potential regulatory roles these molecules might play in cellular metabolism.

Interactions with ADP-Ribosyl Cyclases and Adenylic Dinucleotide Metabolism

Further research is required to determine if this compound can be utilized by ADP-ribosyl cyclases to form a corresponding cyclic ADP-isoform or if it acts as an inhibitor of these enzymes, thereby affecting cellular calcium signaling and the broader adenylic dinucleotide metabolism.

Biotransformation and Metabolic Fate of this compound in Biological Systems

The biotransformation and metabolic fate of this compound in biological systems have not been extensively characterized in publicly available research. Generally, adenosine analogs undergo metabolic transformation through pathways common to purine metabolism. These pathways primarily involve two key enzymes: adenosine kinase and adenosine deaminase.

Adenosine Kinase (AK): This enzyme catalyzes the phosphorylation of adenosine and its analogs to form the corresponding monophosphate nucleotide. This is often the first step in the anabolic pathway, leading to incorporation into larger molecules or conversion to di- and tri-phosphate forms.

Adenosine Deaminase (ADA): This enzyme is responsible for the deamination of adenosine, converting it to inosine (B1671953). This is a key step in the catabolic pathway of purines.

The susceptibility of an adenosine analog to these enzymes is highly dependent on its specific chemical structure. For this compound, the alteration of the nitrogen position in the purine ring likely influences its recognition and processing by these enzymes. However, without specific experimental data, it is not possible to definitively state the primary metabolic route for this compound.

The metabolic fate of a xenobiotic compound like this compound would typically follow one of several paths:

Phosphorylation and Anabolism: If recognized by adenosine kinase, it would be converted to this compound monophosphate. Further phosphorylation could lead to the formation of di- and triphosphate derivatives.

Deamination and Catabolism: If it serves as a substrate for adenosine deaminase, it would be converted to its corresponding inosine analog, which would then enter the purine degradation pathway.

Excretion: If it is not a substrate for the key metabolic enzymes, it may be cleared from the body unchanged through renal or biliary excretion.

To elucidate the precise metabolic fate of this compound, detailed in vitro and in vivo studies are necessary to identify the metabolites formed and to determine the kinetic parameters of its interaction with the relevant metabolic enzymes.

Biological Activities and Molecular Mechanisms of 3 Isoadenosine in in Vitro Cellular Models

Antimetabolite Action and Cell Proliferation Inhibition

3-Isoadenosine, a nucleoside analogue, exhibits its biological effects primarily through its action as an antimetabolite. Antimetabolites are compounds that are structurally similar to natural metabolites and interfere with metabolic pathways. longdom.orgwikipedia.org By mimicking naturally occurring nucleosides, this compound can enter cellular metabolic processes, particularly those involved in nucleic acid synthesis, leading to the disruption of cell proliferation. longdom.orgwikipedia.orgnih.gov

The primary mechanism of antimetabolites involves interfering with the synthesis of DNA and RNA. longdom.org This interference can occur by inhibiting enzymes crucial for nucleotide biosynthesis or by being incorporated into nucleic acids, which leads to a halt in replication and transcription, ultimately causing cell cycle arrest and apoptosis. longdom.orgpharmacologyeducation.org Cancer cells, which are characterized by rapid and uncontrolled division, are particularly vulnerable to the effects of antimetabolites because they have a higher rate of DNA replication. wikipedia.org

The cytotoxic effects of nucleoside analogues like this compound have been observed in various cancer cell lines. windows.netresearchgate.netnih.gov For instance, the related analogue 6-methylpurine-β-D-riboside (β-D-MPR) has demonstrated high activity against several human tumor cell lines, with IC50 values in the nanomolar range. nih.gov This highlights the potential of such modified nucleosides to inhibit the proliferation of cancer cells. The effectiveness of these compounds is often evaluated using in vitro assays with cancer cell lines, which can be genetically modified to express reporters like luciferase to conveniently measure cytotoxicity. atcc.orgcrisprtx.comnih.gov

| Cell Line | Compound | IC50 Value | Reference |

|---|---|---|---|

| Human Tumor Cell Lines (various) | 6-Methylpurine-β-D-riboside (β-D-MPR) | 6 to 34 nM | nih.gov |

Effects on Nucleic Acid Synthesis and Replication Processes

The primary molecular mechanism through which this compound and similar nucleoside analogues exert their biological effects is by disrupting the synthesis and replication of nucleic acids. nih.govnih.gov

This compound, like other nucleoside analogues, can be metabolized within the cell into its triphosphate form. This phosphorylated derivative can then act as a substrate for DNA and RNA polymerases, the enzymes responsible for elongating nucleic acid chains during replication and transcription. nih.govbyjus.comuobabylon.edu.iq

The incorporation of these analogues into a growing DNA or RNA strand can lead to chain termination. nih.govlongdom.org This occurs because many analogues lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide. frontiersin.orgmdpi.combaseclick.eu The absence of this group makes further extension of the nucleic acid chain impossible, effectively halting the elongation process. baseclick.eusigmaaldrich.com This mechanism is a key feature of many antiviral and anticancer drugs. frontiersin.orgmdpi.commdpi.com Some analogues may cause immediate chain termination, while others may allow for the addition of a few more nucleotides before synthesis stops, a phenomenon known as delayed chain termination. mdpi.comresearchgate.net

Studies on related adenosine (B11128) analogues have shown varying effects. For example, in Vero cells, 3-deazaadenosine (B1664127) was found to be a weak inhibitor of DNA synthesis, while 7-deazaadenosine was a potent inhibitor of both DNA and RNA synthesis. nih.gov

Beyond direct incorporation and chain termination, nucleoside analogues can also serve as precursors for the synthesis of modified nucleosides within RNA molecules. wikipedia.orgmdpi.com The incorporation of such modified nucleosides can alter the structure and function of RNA. wikipedia.org The process often begins with the analogue being recognized by cellular enzymes and undergoing metabolic conversions. mdpi.com These modified RNAs can have altered stability and may interfere with normal cellular processes like translation. wikipedia.org

The synthesis of oligonucleotides containing isonucleosides, such as isoadenosine, has been achieved through chemical methods like phosphoramidite (B1245037) chemistry. psu.edumdpi.comopenaccessgovernment.org These synthetic oligonucleotides, when containing isoadenosine, have been shown to form stable duplexes with complementary DNA and RNA strands and exhibit increased stability against nuclease degradation compared to their natural counterparts. psu.edu

Perturbation of Cellular Signal Transduction Pathways by this compound

The biological activities of this compound are not limited to direct interference with nucleic acid synthesis. As a structural analogue of adenosine, it has the potential to perturb various cellular signal transduction pathways. While direct evidence for this compound is limited, the effects of related adenosine analogues suggest potential mechanisms.

Adenosine itself is a crucial signaling molecule involved in numerous physiological processes, often by interacting with specific cell surface receptors and intracellular enzymes. Analogues of adenosine can potentially compete with the natural ligand, thereby modulating these signaling cascades. For example, some nucleoside analogues can act as inhibitors of kinases, which are key enzymes in signal transduction pathways that regulate cell growth, differentiation, and survival.

Furthermore, post-translational modifications, such as phosphorylation and acetylation, are critical for regulating the activity of proteins involved in signaling, including transcriptional factors. frontiersin.org The disruption of cellular metabolism by an antimetabolite like this compound could indirectly affect these modification processes by altering the availability of necessary cofactors and energy molecules like ATP.

Transcriptional and Translational Regulatory Effects of this compound

The incorporation of this compound into RNA can have significant consequences for the regulation of gene expression at both the transcriptional and translational levels.

Transcription is the process where a DNA sequence is copied into an RNA molecule. byjus.comlumenlearning.comwikipedia.org The presence of modified nucleosides within the template or the nascent RNA can affect the processivity of RNA polymerase. As a chain terminator, the triphosphate form of this compound can prematurely halt transcription. longdom.org

Antiviral Activities of this compound in Cell Culture Systems

This compound and its derivatives have demonstrated notable antiviral activity in various in vitro cell culture systems. windows.netresearchgate.net This activity is particularly prominent against RNA viruses, which rely on RNA-dependent RNA polymerase (RdRp) for the replication of their genomes. longdom.orgresearchgate.netbiorxiv.org

The primary mechanism of antiviral action for many nucleoside analogues is their ability to act as chain terminators for viral polymerases. longdom.orgresearchgate.net Once phosphorylated to their active triphosphate form within the host cell, these analogues are incorporated into the growing viral RNA chain by the viral RdRp. biorxiv.org This incorporation can lead to the premature termination of RNA synthesis, thereby inhibiting viral replication. longdom.orgfrontiersin.org

For example, the carbocyclic analogue of 3-deazaadenosine has shown broad-spectrum antiviral activity against several DNA and RNA viruses, including vesicular stomatitis virus, measles virus, and reo virus, in cell lines such as primary rabbit kidney, HeLa, and Vero cells. nih.gov Another related compound, 3'-deoxy-3'-fluoroadenosine, exhibited low-micromolar antiviral effects against flaviviruses like Tick-borne encephalitis virus, Zika virus, and West Nile virus in various host cell lines. nih.gov The development of advanced cell culture models, including 3D cell cultures, is enhancing the ability to screen for and evaluate the efficacy of antiviral compounds under more physiologically relevant conditions. plos.orgnih.govnih.govmdpi.com

| Compound | Virus | Cell Lines | Effective Concentration | Reference |

|---|---|---|---|---|

| Carbocyclic 3-deazaadenosine | Vaccinia, Reo, Measles, Parainfluenza, Vesicular Stomatitis Virus | Primary Rabbit Kidney, HeLa, Vero | 0.2-1 µg/ml | nih.gov |

| 3'-Deoxy-3'-fluoroadenosine | Tick-borne encephalitis virus, Zika virus, West Nile virus | Neural and extraneural origin | EC50: 1.1 - 4.7 µM | nih.gov |

Inhibition of Viral Replication and Cytopathicity (e.g., Adeno III virus, Flavivirus)

This compound, a structural isomer of adenosine, has demonstrated notable antiviral properties in various in vitro settings. researchgate.net One of the earliest observed activities of this compound was its ability to inhibit the growth of Adeno III virus in tissue culture, as identified through an agar (B569324) overlay method. researchgate.net This inhibitory effect extends to other viral families, including flaviviruses. wikimedia.org

The antiviral efficacy of this compound and its analogs is often quantified by their ability to reduce viral replication and the associated cytopathic effects (CPE), which are the structural changes in host cells caused by viral invasion. wikipedia.org For instance, a related fluorinated nucleoside, 3'-deoxy-3'-fluoroadenosine, has shown potent, broad-spectrum antiviral activity against several flaviviruses, including Tick-borne encephalitis virus (TBEV), Zika virus (ZIKV), and West Nile virus (WNV). nih.govnih.gov This compound exhibited low-micromolar antiviral effects, with EC50 values (the concentration of a drug that gives a half-maximal response) ranging from 1.1 µM to 4.7 µM across different cell lines and flaviviruses. nih.govnih.gov The inhibition of viral replication was confirmed at various time points post-infection, highlighting a stable antiviral effect. nih.gov

The cytopathic effect, a key indicator of viral activity, involves morphological changes such as cell rounding, detachment, and the formation of syncytia (multinucleated cells). wikipedia.orgasm.org The inhibition of CPE is a crucial metric for assessing the protective capabilities of antiviral compounds. nih.gov Studies on related antiviral agents have shown that they can effectively reduce the viral titer and the observable cell damage caused by viruses like Adenovirus and Vesicular stomatitis virus (VSV). ekb.eg

Table 1: Antiviral Activity of 3'-deoxy-3'-fluoroadenosine (a related nucleoside analog) against Flaviviruses

| Virus | Cell Line | EC50 (µM) |

|---|---|---|

| TBEV (Hypr strain) | PS | 2.2 ± 0.6 |

| TBEV (Neudoerfl strain) | PS | 1.6 ± 0.3 |

| TBEV (Hypr strain) | HBCA | 3.1 ± 1.1 |

| TBEV (Neudoerfl strain) | HBCA | 4.5 ± 1.5 |

| WNV | PS | 1.1 ± 0.1 |

| ZIKV | PS | 2.5 ± 0.5 |

Data sourced from studies on 3'-deoxy-3'-fluoroadenosine, a structurally similar compound, to illustrate the potential antiviral profile against flaviviruses. nih.gov

Investigation of Antiviral Mechanism of Action

The primary antiviral mechanism of this compound and its analogs is attributed to the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase. nih.govfiu.edu This cellular enzyme is crucial for the hydrolysis of SAH into adenosine and L-homocysteine. fiu.edu SAH is a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, which are essential for the methylation of various molecules, including viral mRNA caps. fiu.edunih.gov

By inhibiting SAH hydrolase, this compound causes an intracellular accumulation of SAH. nih.govnih.gov This buildup of SAH, in turn, inhibits viral mRNA methyltransferases that are critical for viral replication. fiu.edu The 5' cap structure of viral mRNA requires methylation for its stability and for efficient translation of viral proteins. nih.gov The undermethylation of the viral mRNA cap, induced by the inhibition of SAH hydrolase, has been directly correlated with the inhibition of viral replication for viruses like influenza. fiu.edu

This mechanism represents a targeted approach to antiviral therapy. fiu.edu For example, the carbocyclic analogue of 3-deazaadenosine, another inhibitor of SAH hydrolase, has been shown to cause a selective inhibition of the methylation of the polynucleotide 5' cap of viral mRNA. nih.gov This is achieved through the elevation of cellular SAH levels, without directly affecting host cell DNA or RNA synthesis. nih.gov The inhibitory action on SAH hydrolase can be potent, with some analogs acting as mechanism-based inactivators that irreversibly shut down the enzyme's function. fiu.edufiu.edu

Anticancer Activities of this compound in Mammalian Cell Lines

Cytotoxicity and Growth Inhibition in Neoplastic Cells (e.g., Lymphoblastic Leukemia)

In addition to its antiviral properties, this compound has demonstrated significant anticancer activity against various mammalian cancer cell lines. researchgate.net The compound exhibits cytotoxicity and inhibits the growth of neoplastic cells, with particularly notable effects against lymphoblastic leukemia. researchgate.netwindows.net

Studies have shown that this compound inhibits the growth of several mammalian cell lines at concentrations ranging from 10⁻⁴ to 10⁻⁶ M. researchgate.net Its cytotoxicity against the L5178Y lymphoblastic leukemia cell line was found to be comparable to that of the established anticancer agent 6-azauridine. researchgate.net Similarly, neplanocin A, a carbocyclic analog of adenosine, has shown cytotoxicity against L5178Y cells and has been effective in prolonging the life of mice with L1210 leukemia. researchgate.net

The L1210 murine lymphocytic leukemia cell line is a common model for evaluating the cytotoxicity of potential anticancer agents. nih.govnih.gov The cytotoxic effects of these agents are often measured by their ability to inhibit cell growth over a specific period. nih.gov Acute lymphoblastic leukemia (ALL) is a malignant disease characterized by the proliferation of early lymphoid precursors that replace normal hematopoietic cells in the bone marrow. medscape.com It is the most prevalent type of cancer in children. medscape.com ALL is broadly classified into B-cell and T-cell subtypes based on the cell of origin. lls.org

Table 2: Cytotoxicity of this compound and Related Compounds in Cancer Cell Lines

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| This compound | Mammalian Cell Lines | Growth inhibition at 10⁻⁴ to 10⁻⁶ M | researchgate.net |

| This compound | L5178Y (Lymphoblastic Leukemia) | Cytotoxicity comparable to 6-azauridine | researchgate.net |

| Neplanocin A | L5178Y | Cytotoxicity | researchgate.net |

| Neplanocin A | L1210 Leukemia (in vivo) | Life prolongation in infected mice | researchgate.net |

Elucidation of Cytotoxic Mechanisms

The cytotoxic mechanisms of this compound and its analogs in cancer cells are multifaceted, primarily revolving around the disruption of essential macromolecular synthesis pathways. nih.govuu.nl The inhibition of SAH hydrolase, as discussed in the antiviral context, also plays a role in the compound's anticancer effects. The resulting disruption of methylation reactions can affect cellular processes vital for cancer cell proliferation.

Metabolic studies with related compounds, such as 3-deazaguanosine, have shed light on the potential cytotoxic pathways. These studies indicate that the compound can lead to a decreased synthesis of DNA. nih.gov The inhibition of macromolecular synthesis, including DNA, RNA, and protein synthesis, is a common mechanism of action for many cytotoxic agents. plos.orgnih.gov For instance, some inhibitors of oxidative phosphorylation have been shown to effectively inhibit the incorporation of precursors for DNA, RNA, and proteins in thymocytes. uu.nl

The process of apoptosis, or programmed cell death, is another key mechanism through which anticancer drugs exert their effects. nih.gov However, studies with some antitumor agents on L1210 cells have shown that their cytotoxic effects were not necessarily coupled with the induction of apoptosis, suggesting that other mechanisms, such as direct DNA damage, are at play. nih.gov In some cases, inhibitors of macromolecular synthesis can paradoxically prevent apoptosis induced by other stressors by shunting amino acids like cysteine from protein synthesis to the production of antioxidants like glutathione. nih.gov The precise cascade of events leading to cell death by this compound likely involves a combination of inhibiting critical enzymes like SAH hydrolase and disrupting the synthesis of nucleic acids, ultimately leading to the demise of the neoplastic cells. nih.gov

Interactions of 3 Isoadenosine with Biological Macromolecules

Direct Binding and Recognition with Nucleic Acids (DNA and RNA)

The direct binding of 3-isoadenosine to nucleic acids is fundamentally governed by its ability to form hydrogen bonds with complementary bases. Unlike adenosine (B11128), which participates in Watson-Crick base pairing with thymine (B56734) (in DNA) or uracil (B121893) (in RNA) through its N1 and N6 positions, this compound presents a different hydrogen bonding face. tutorchase.comlibretexts.org

Research has demonstrated that this compound can form Hoogsteen-type base pairs with thymidine. acs.org This alternative base pairing scheme involves different hydrogen bond donors and acceptors than those used in the canonical Watson-Crick geometry. Specifically, in a DNA duplex, 2'-deoxy-3-isoadenosine has been shown to form two hydrogen bonds with thymidine. acs.org This interaction is significant as Hoogsteen base pairs are known to play roles in the structure and function of DNA, including the formation of DNA triplexes where a third strand binds in the major groove of a duplex. acs.orgnih.gov

The ability of this compound to engage in non-Watson-Crick base pairing has implications for its recognition within both DNA and RNA structures. The specific recognition of nucleic acid sequences by proteins and other molecules often depends on the unique pattern of hydrogen bond donors and acceptors in the major and minor grooves of the helix. thermofisher.com The placement of the ribose at N3 alters these patterns, potentially influencing the binding of proteins and other molecules that target specific DNA or RNA sequences.

Furthermore, studies on the template-directed oligomerization of an activated derivative of this compound 5'-monophosphate on a poly(U) template have been conducted. scite.ai This process mimics a crucial step in the prebiotic evolution of nucleic acid replication and suggests that alternative nucleoside analogs could have participated in the formation of early genetic material. The base pairing in these instances is likely of a non-Watson-Crick type. cnjournals.com

Influence of this compound Incorporation on Nucleic Acid Secondary and Tertiary Structures

The incorporation of this compound into a nucleic acid strand can significantly influence its secondary and tertiary structure. The altered glycosidic bond orientation and the resulting non-canonical base pairing disrupt the regular B-form helical structure of DNA.

The presence of a single ribonucleotide, such as this compound, within a DNA strand can affect several structural parameters, including the electrostatic potential, elasticity, and the width of the minor groove. nih.gov The incorporation of a ribonucleotide can introduce a structural perturbation, which can be recognized by cellular machinery. nih.govnih.gov

The stability of nucleic acid duplexes is also affected by the incorporation of this compound. The non-Watson-Crick base pairing formed by this compound may have different thermodynamic stability compared to the canonical A-T or A-U pairs. tutorchase.comlibretexts.org This can be a critical factor in the context of RNA interference (RNAi) technologies, where the stability of the small interfering RNA (siRNA) duplex is crucial for its gene-silencing activity. researchgate.net The introduction of modified nucleosides is a strategy employed to modulate the stability and activity of siRNAs. researchgate.net

Protein-3-Isoadenosine Interactions and Recognition Mechanisms

The interaction of this compound with proteins, particularly enzymes, is a key area of its biological significance. The altered position of the ribose and the consequent change in the purine's hydrogen-bonding pattern allow this compound and its derivatives to serve as unique molecular probes and, in some cases, as substrates or inhibitors of enzymes that normally interact with adenosine-containing ligands.

Protein-protein recognition is a fundamental biological process driven by factors like surface hydrophobicity and specific residue interactions. nih.govnih.gov Similarly, protein-nucleic acid recognition involves the protein identifying specific bases or structural motifs on the nucleic acid. thermofisher.comelifesciences.org The recognition of this compound by a protein is dictated by the specific amino acid residues in the protein's binding site and their ability to form favorable interactions with the altered nucleoside. khanacademy.orgimrpress.com

Studies with various enzymes have shed light on these interactions. For example, this compound can act as a substrate for purine-nucleoside phosphorylase (PNP), an enzyme involved in the purine (B94841) salvage pathway. nih.gov Kinetic studies have shown that both calf spleen PNP and E. coli PNP can catalyze the phosphorolysis of this compound, although with different efficiencies compared to the natural substrate inosine (B1671953). nih.gov The fact that known inhibitors of PNP competitively inhibit the reaction with this compound suggests that it binds at the same active site as the natural substrate. nih.gov The binding is proposed to occur with the this compound in a conformation that is superimposable on the natural 9-β-nucleosides. nih.gov

In another example, the interaction of 3-iso-AMP (the 5'-monophosphate of this compound) with biodegradative threonine deaminase has been investigated. researchgate.net This study revealed that while the base part of the activator molecule was relatively nonspecific for the maximal activation effect, it played a significant role in binding affinity. researchgate.net This indicates that the N3-ribosyl linkage of 3-iso-AMP does not prevent its binding to the enzyme, although it may alter the binding strength compared to AMP. researchgate.net

The ability of proteins to recognize and bind this compound is also central to its use in studying the structural and functional properties of enzymes. datapdf.com Fluorescent analogs of this compound have been developed to probe the binding sites of enzymes, providing information on the size and nature of the coenzyme binding locus. iupac.org

Spatial Probes of Enzyme-Coenzyme Interactions Involving this compound Analogs

A significant application of this compound and its derivatives has been as spatial probes to investigate the dimensional constraints of enzyme active sites. orgsyn.orggrantome.com By synthesizing "stretched-out" analogs of natural coenzymes like ATP, researchers can systematically explore the size and shape of the space available within an enzyme's binding pocket. grantome.com

The rationale behind using this compound analogs as spatial probes lies in the close spatial relationship between the purine ring of this compound and adenosine. orgsyn.org This structural similarity allows the analog to bind to the same active site, while any modifications or extensions to the molecule can report on the dimensional limits of that site. orgsyn.org

Fluorescent derivatives of this compound have been particularly valuable in this context. iupac.org The incorporation of a fluorescent moiety allows for the use of techniques like fluorescence displacement titration to characterize nucleotide binding sites. grantome.com For instance, fluorescent analogs of ATP can be used to determine the binding affinity of non-fluorescent ligands by monitoring the displacement of the fluorescent probe. grantome.com

An example of a dimensional probe is linear-benzo-ATP, which is wider than natural ATP due to an inserted benzene (B151609) ring. iupac.org Such molecules have been used to probe the active sites of enzymes like firefly luciferase, where modifications to the ATP substrate can affect the color of the emitted light. researchgate.net

The development of fluorescent nucleoside analogs that can be recognized and processed by enzymes has also led to new assay methods. nih.gov For example, a fluorescent adenosine analog has been used as a substrate for an RNA editing enzyme, allowing the reaction progress to be monitored by changes in fluorescence. nih.gov These approaches, which rely on the specific recognition of the analog by the enzyme, are crucial for high-throughput screening and mechanistic studies. mdpi.comnih.gov

The synthesis of various analogs, including carbocyclic versions of this compound, has further expanded the toolkit for probing enzyme-coenzyme interactions. researchgate.net These analogs, which combine the unique connectivity of this compound with the stability of a carbocyclic ring, are designed to overcome the inherent instability of the glycosidic bond in this compound. researchgate.net

Table of Research Findings on this compound Interactions

| Interaction Type | Macromolecule | Key Finding | Citation |

|---|---|---|---|

| Direct Binding | DNA | Forms Hoogsteen-type base pairs with thymidine. | acs.org |

| Structural Influence | Nucleic Acids | Incorporation can alter helical structure and stability. | nih.govresearchgate.net |

| Enzyme Interaction | Purine-Nucleoside Phosphorylase (PNP) | Acts as a substrate, binding to the same active site as the natural substrate. | nih.gov |

| Enzyme Interaction | Biodegradative Threonine Deaminase | 3-iso-AMP binds to the enzyme, indicating the N3-ribosyl linkage is tolerated. | researchgate.net |

| Spatial Probing | Enzymes (general) | Analogs are used to map the dimensional constraints of active sites. | orgsyn.orggrantome.com |

| Fluorescent Probing | Enzymes (general) | Fluorescent derivatives allow for characterization of nucleotide binding sites. | iupac.orggrantome.com |

Advanced Research Methodologies and Emerging Directions for 3 Isoadenosine Research

Development of Advanced Analytical Techniques for 3-Isoadenosine Detection and Quantification

The accurate detection and quantification of this compound and its metabolites in biological matrices are fundamental to understanding its pharmacokinetics and pharmacodynamics. Advanced analytical techniques offer the necessary sensitivity and selectivity for these demanding analyses. numberanalytics.comsolubilityofthings.com

High-performance liquid chromatography (HPLC) is a cornerstone technique, valued for its high sensitivity, accuracy, and versatility in separating, identifying, and quantifying active pharmaceutical ingredients and their degradation products. sepscience.com When coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), it provides a powerful tool for analyzing complex mixtures with high specificity. numberanalytics.comresearchgate.net This hyphenated technique allows for the robust and simultaneous determination of multiple analytes with diverse physicochemical properties, significantly improving method sensitivity by reducing or eliminating most interferences. numberanalytics.comresearchgate.net

Other sophisticated methods, such as gas chromatography-mass spectrometry (GC-MS), are also employed for the analysis of volatile and semi-volatile compounds. numberanalytics.com Spectroscopy-based techniques, including UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy, offer rapid and non-destructive analysis of product composition. sepscience.com These advanced methods are essential for various applications, from environmental monitoring to ensuring the quality and safety of pharmaceuticals. numberanalytics.comsolubilityofthings.commdpi.com

Table 1: Comparison of Advanced Analytical Techniques

| Technique | Principle | Advantages | Applications in this compound Research |

|---|---|---|---|

| HPLC | Separation based on differential partitioning between a mobile and stationary phase. sepscience.com | High sensitivity, accuracy, and versatility. sepscience.com | Quantification in biological fluids, stability testing. |

| LC-MS/MS | Combines the separation power of LC with the mass analysis capabilities of MS/MS. numberanalytics.comresearchgate.net | High sensitivity, specificity, and ability to analyze complex mixtures. researchgate.net | Metabolite identification, pharmacokinetic studies. |

| GC-MS | Separates volatile compounds in a gaseous mobile phase followed by mass analysis. numberanalytics.com | Excellent for volatile and semi-volatile compounds. numberanalytics.com | Analysis of specific derivatives or degradation products. |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. sepscience.com | Provides detailed structural information, non-destructive. sepscience.com | Structural elucidation of new analogs and metabolites. |

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org This methodology is pivotal in medicinal chemistry for predicting the activity of new analogs, thereby prioritizing synthetic efforts and reducing the number of compounds that need to be synthesized and tested. spu.edu.sy

The process involves generating a dataset of analogs with known activities and then using statistical methods like multiple linear regression (MLR) or more complex machine learning algorithms to build a predictive model. spu.edu.sychemmethod.com For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) consider the three-dimensional properties of molecules to generate these models. wikipedia.orgnih.gov These models have been successfully used to predict the antagonist activity of various compounds, achieving high correlation coefficients. nih.gov

By identifying key physicochemical descriptors—such as hydrophobicity (log P), electronic properties, and steric parameters—that influence biological activity, QSAR provides insights into the mechanism of action and guides the rational design of more potent and selective this compound analogs. spu.edu.synih.gov

Innovative Chemoenzymatic and Biosynthetic Routes for this compound and Derivatives

The synthesis of this compound and its derivatives is increasingly benefiting from innovative chemoenzymatic and biosynthetic strategies. nih.gov These approaches leverage the high selectivity and efficiency of enzymes to perform complex chemical transformations that are often difficult to achieve through traditional organic synthesis. nih.gov

Enzymes, such as those from the late stages of biosynthetic pathways, can act on complex molecular scaffolds with remarkable regio-, chemo-, and enantioselectivity. nih.govuni-bayreuth.de This has led to the development of more efficient and sustainable synthetic routes. For example, biocatalytic methods can be employed for key steps like macrocyclization and regio- and stereo-specific oxidations, which are synthetically challenging. nih.gov

Polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs) are modular enzymes that construct diverse and complex natural products from simple building blocks. nih.gov Researchers are harnessing the power of these enzymatic systems, sometimes in combination with chemical synthesis, to create novel analogs. rsc.orgresearchgate.net This hybrid approach allows for the generation of libraries of compounds for biological screening, accelerating the discovery of new drug candidates. nih.gov

Application of Advanced Spectroscopic and Imaging Techniques for Cellular Studies of this compound

Understanding the cellular uptake, distribution, and target engagement of this compound requires sophisticated imaging and spectroscopic techniques. nih.gov Advanced fluorescence microscopy methods are particularly powerful for studying dynamic processes in living cells. uni-muenchen.de

Techniques like fluorescence lifetime imaging microscopy (FLIM) and single-particle tracking can monitor individual molecules and their interactions within the cellular environment. uni-muenchen.de The development of fluorescently labeled this compound analogs would enable direct visualization of the compound's localization and trafficking.

Correlative imaging, which combines different microscopy modalities such as X-ray computed tomography (XCT) for structural information and X-ray fluorescence (XRF) microscopy for elemental distribution, provides complementary data for a more comprehensive understanding of cellular processes. news-medical.net Other advanced techniques like super-resolution localization microscopy and holotomographic microscopy offer unprecedented spatial resolution, allowing for detailed investigation of subcellular structures and molecular organization. mdpi.com

Table 2: Advanced Imaging Techniques for Cellular Analysis

| Technique | Principle | Information Gained | Relevance to this compound |

|---|---|---|---|

| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, increasing optical resolution. uni-muenchen.de | High-resolution 3D images of fluorescently labeled structures. | Visualization of cellular uptake and localization. |

| FLIM | Measures the decay rate of fluorescence. uni-muenchen.de | Information on the local molecular environment of a fluorophore. | Probing interactions with cellular targets. |

| Super-Resolution Microscopy | Overcomes the diffraction limit of light. mdpi.com | Nanoscale imaging of subcellular structures. | High-resolution mapping of target binding sites. |

| X-ray Fluorescence (XRF) Microscopy | Detects elemental composition based on emitted X-ray fluorescence. news-medical.net | Distribution of specific elements within a cell. news-medical.net | Could be used with modified analogs containing specific elements. |

Systems Biology and Omics Approaches in this compound Research

Systems biology integrates data from various "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic understanding of biological systems. frontiersin.orgfrontiersin.orgnih.gov This approach is invaluable for elucidating the complex cellular responses to treatment with this compound.

By analyzing global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) following drug exposure, researchers can identify the pathways and networks that are perturbed by this compound. nih.govmdpi.com This can reveal novel mechanisms of action, identify biomarkers of drug response or resistance, and uncover potential off-target effects. nih.gov

Computational tools and bioinformatics are essential for analyzing the large datasets generated by omics technologies and for constructing predictive models of cellular behavior. frontiersin.orgfrontiersin.org These integrative approaches can guide further hypothesis-driven research and aid in the development of more effective therapeutic strategies. nih.gov

Rational Design Principles for Novel this compound Analogs with Targeted Biological Specificity

The rational design of novel this compound analogs aims to improve their potency, selectivity, and pharmacokinetic properties. This process relies on a deep understanding of the structure-activity relationships and the molecular interactions between the compound and its biological target(s).

Structure-based drug design utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography or homology modeling, to design molecules that fit precisely into the binding site. researchgate.net This approach was used to relax the cofactor specificity of phosphite (B83602) dehydrogenase through rational design. researchgate.net

Insights from QSAR studies, which identify the key physicochemical properties that govern activity, also inform the design process. spu.edu.sy Furthermore, the incorporation of isonucleosides has been shown to enhance the nuclease resistance and conformational stability of aptamers, a strategy that could be explored for this compound analogs. researchgate.net By combining computational modeling with synthetic chemistry, researchers can design and create new generations of this compound derivatives with tailored biological profiles.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Nevirapine |

| Delavirdine |

| Efavirenz |

| Tenofovir |

| Brivudin (BVDU) |

| Valaciclovir |

| Cidofovir |

| Adefovir |

| Rilpivirine |

| Carbocyclic Isoadenosine |

| Guanosine |

| 3-Deazaadenine |

| Curcumin |

| Nicotinamide adenine (B156593) dinucleotide (NAD+) |

| 2'-deoxy-2'-fluoroarabinosyl-β-nicotinamide adenine dinucleotide (ara-F NAD) |

| 2'-deoxy-2'-fluoroarabinosyl-β-nicotinamideguanine dinucleotide (ara-F NGD) |

| Sclareolide |

| Arisugacin F |

| Phenylpyropene C |

| Pyripyropene E |

| Phenylpyropene F |

| 5-deoxyterreulactone C |

| Kavain |

| 11,12-dimethoxykavain |

| 12-fluorokavain |

| Prodigiosin |

| Urea |

| Aniline |

| Picolinic acid |

Q & A

Q. How to integrate transcriptomic and metabolomic data in this compound research?

- Methodological Answer :

- Multi-Omics Pipelines : Use XCMS Online for metabolomics and DESeq2 for RNA-seq. Cross-reference pathways via KEGG Mapper.

- Network Analysis : Construct interaction networks (Cytoscape) linking this compound-induced gene expression changes (e.g., ADORA2A downregulation) with metabolite shifts (e.g., ATP/AMP ratios).

- Validation : Confirm key nodes via CRISPR knockouts or inhibitor treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.